REACTION_CXSMILES
|
[Li]N([Si](C)(C)C)[Si](C)(C)C.C1COCC1.[NH:16]1[CH:20]=[CH:19][N:18]=[C:17]1[C:21]([O:23][CH2:24][CH3:25])=[O:22].[NH2:26]OP(=O)(C1C=CC=CC=1)C1C=CC=CC=1>CN(C=O)C>[NH2:26][N:16]1[CH:20]=[CH:19][N:18]=[C:17]1[C:21]([O:23][CH2:24][CH3:25])=[O:22]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[Li]N([Si](C)(C)C)[Si](C)(C)C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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19.62 mL
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Type
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reactant
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Smiles
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[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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2.5 g
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Type
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reactant
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Smiles
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N1C(=NC=C1)C(=O)OCC
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Name
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Quantity
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119 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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Quantity
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4.99 g
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Type
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reactant
|
Smiles
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NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
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Name
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Quantity
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119 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The reaction was stirred at 0° C. for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
|
Type
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STIRRING
|
Details
|
After stirring for 10 minutes
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Duration
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10 min
|
Type
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CUSTOM
|
Details
|
the ice bath was removed
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Type
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STIRRING
|
Details
|
stirring
|
Type
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CUSTOM
|
Details
|
was continued at room temperature
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Type
|
WAIT
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Details
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After 3 hrs
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Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the starting material was completely consumed
|
Type
|
ADDITION
|
Details
|
Water was added portion-wise to the reaction mixture
|
Type
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DISSOLUTION
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Details
|
until complete dissolution of the suspension
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Type
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CONCENTRATION
|
Details
|
The clear solution was concentrated to dryness under reduced pressure
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Type
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ADDITION
|
Details
|
Ethyl acetate was added to the solid
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Type
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CUSTOM
|
Details
|
forming a yellow suspension
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Type
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STIRRING
|
Details
|
The suspension was stirred for 15 minutes
|
Duration
|
15 min
|
Type
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FILTRATION
|
Details
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filtered
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Type
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WASH
|
Details
|
The solid was washed with ethyl acetate and dichloromethane
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Type
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WASH
|
Details
|
The collected organic wash
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Type
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CONCENTRATION
|
Details
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was concentrated
|
Type
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DISSOLUTION
|
Details
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The crude product was dissolved in 10% MeOH/DCM (10 ml)
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Type
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CUSTOM
|
Details
|
was chromatographed on a prepacked silica gel column (Isco prep
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Type
|
WAIT
|
Details
|
0-5% MeOH-DCM over 20 minutes
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Duration
|
20 min
|
Type
|
WASH
|
Details
|
The product began eluting around 7 minutes (˜2% MeOH/DCM)
|
Duration
|
7 min
|
Reaction Time |
10 min |
Name
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|
Type
|
product
|
Smiles
|
NN1C(=NC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.56 mmol | |
AMOUNT: MASS | 2.57 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |